Cas no 933692-48-9 ((5-methyl-1H-1,2,3-triazol-4-yl)methanamine)
(5-methyl-1H-1,2,3-triazol-4-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- (5-methyl-1H-1,2,3-triazol-4-yl)methanamine
- 1H-1,2,3-Triazole-5-methanamine, 4-methyl-
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- Inchi: 1S/C4H8N4/c1-3-4(2-5)7-8-6-3/h2,5H2,1H3,(H,6,7,8)
- InChI Key: AIYYCTFJYZYMFZ-UHFFFAOYSA-N
- SMILES: N1C(CN)=C(C)N=N1
(5-methyl-1H-1,2,3-triazol-4-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM431085-100mg |
(5-methyl-1H-1,2,3-triazol-4-yl)methanamine |
933692-48-9 | 95%+ | 100mg |
$529 | 2025-08-06 | |
| Chemenu | CM431085-250mg |
(5-methyl-1H-1,2,3-triazol-4-yl)methanamine |
933692-48-9 | 95%+ | 250mg |
$741 | 2025-08-06 | |
| Chemenu | CM431085-500mg |
(5-methyl-1H-1,2,3-triazol-4-yl)methanamine |
933692-48-9 | 95%+ | 500mg |
$1154 | 2025-08-06 | |
| Enamine | EN300-125920-0.05g |
(5-methyl-1H-1,2,3-triazol-4-yl)methanamine |
933692-48-9 | 0.05g |
$252.0 | 2023-05-27 | ||
| Enamine | EN300-125920-0.1g |
(5-methyl-1H-1,2,3-triazol-4-yl)methanamine |
933692-48-9 | 0.1g |
$376.0 | 2023-05-27 | ||
| Enamine | EN300-125920-0.25g |
(5-methyl-1H-1,2,3-triazol-4-yl)methanamine |
933692-48-9 | 0.25g |
$538.0 | 2023-05-27 | ||
| Enamine | EN300-125920-0.5g |
(5-methyl-1H-1,2,3-triazol-4-yl)methanamine |
933692-48-9 | 0.5g |
$847.0 | 2023-05-27 | ||
| Enamine | EN300-125920-1.0g |
(5-methyl-1H-1,2,3-triazol-4-yl)methanamine |
933692-48-9 | 1g |
$1086.0 | 2023-05-27 | ||
| Enamine | EN300-125920-2.5g |
(5-methyl-1H-1,2,3-triazol-4-yl)methanamine |
933692-48-9 | 2.5g |
$2127.0 | 2023-05-27 | ||
| Enamine | EN300-125920-5.0g |
(5-methyl-1H-1,2,3-triazol-4-yl)methanamine |
933692-48-9 | 5g |
$3147.0 | 2023-05-27 |
(5-methyl-1H-1,2,3-triazol-4-yl)methanamine Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on (5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Compound Introduction: (5-methyl-1H-1,2,3-triazol-4-yl)methanamine (CAS No. 933692-48-9)
Introducing the compound (5-methyl-1H-1,2,3-triazol-4-yl)methanamine, identified by the CAS number 933692-48-9, is a fascinating molecule with significant potential in the field of chemical and pharmaceutical research. This compound belongs to the triazole class, a group of heterocyclic organic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a methyl group at the 5-position and an amine functional group at the 4-position of the triazole ring imparts unique chemical properties that make it a valuable scaffold for further derivatization and study.
The structure of (5-methyl-1H-1,2,3-triazol-4-yl)methanamine is characterized by a six-membered aromatic ring containing three nitrogen atoms, with a methyl substituent and an amine group attached at specific positions. This arrangement not only contributes to its stability but also opens up numerous possibilities for interaction with biological targets. The amine group, in particular, is a key feature that allows for further functionalization, enabling the synthesis of more complex derivatives with tailored properties.
In recent years, there has been growing interest in triazole derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential in various therapeutic areas, including antifungal, antiviral, and anticancer applications. The unique electronic and steric properties of the triazole ring make it an excellent platform for designing molecules that can interact with biological targets in a specific manner. For instance, studies have shown that triazole derivatives can inhibit the activity of certain enzymes and receptors involved in disease pathways.
One of the most compelling aspects of (5-methyl-1H-1,2,3-triazol-4-yl)methanamine is its versatility in chemical synthesis. The presence of both the methyl group and the amine group provides multiple sites for further modification, allowing researchers to explore a wide range of structural variations. This flexibility is particularly valuable in drug discovery efforts, where subtle changes in molecular structure can significantly impact biological activity. Researchers have utilized this compound as a building block to synthesize novel analogs with enhanced potency and selectivity.
Recent advancements in computational chemistry have further accelerated the development of new triazole-based compounds. Molecular modeling techniques enable researchers to predict the binding modes of these molecules to biological targets with high accuracy. This has led to the identification of new lead compounds that show promise in preclinical studies. For example, computational studies have suggested that derivatives of (5-methyl-1H-1,2,3-triazol-4-yl)methanamine may interact with certain protein kinases involved in cancer progression.
The pharmacological potential of this compound has also been explored in vitro and in vivo models. Preliminary studies have indicated that it may possess properties relevant to neurological disorders, where modulation of specific signaling pathways could lead to therapeutic benefits. Additionally, its structural features make it a candidate for developing antimicrobial agents against resistant strains of bacteria. The ability to fine-tune its chemical properties allows for the creation of molecules that can overcome existing challenges in antimicrobial therapy.
The synthesis of (5-methyl-1H-1,2,3-triazol-4-yl)methanamine involves multi-step organic reactions that highlight its synthetic accessibility. Modern synthetic methodologies have been employed to achieve high yields and purity levels, making it feasible for large-scale production if needed. The reaction sequence typically involves condensation reactions between appropriate precursors followed by cyclization steps to form the triazole ring. Post-synthetic modifications can then be performed to introduce additional functional groups or alter the substitution pattern.
In conclusion, (5-methyl-1H-1,2,3-triazol-4-yl)methanamine (CAS No. 933692-48-9) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features and synthetic versatility make it an attractive scaffold for developing new drugs targeting various diseases. As research continues to uncover new biological activities and synthetic strategies for this class of compounds, we can expect further advancements that will benefit both academic research and industrial applications.
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